

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 8-Hydroxyquinoline Derivatives

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carboxylic acid

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Introduction

8-hydroxyquinoline (8HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial and antifungal effects.^{[1][2][3][4]} The core structure, a bicyclic system composed of a benzene ring fused to a pyridine ring with a hydroxyl group at position eight, endows these molecules with the ability to chelate metal ions, a primary mechanism behind their biological action.^{[1][4][5][6]} This application note provides a comprehensive overview of the antimicrobial and antifungal applications of 8-hydroxyquinoline derivatives, including quantitative activity data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

The antimicrobial and antifungal efficacy of 8-hydroxyquinoline derivatives is attributed to their ability to disrupt essential microbial processes by chelating metal ions crucial for enzymatic functions.^{[1][7]} This interference with metal homeostasis can lead to the inhibition of microbial growth and, in some cases, cell death.^{[5][6]} Derivatives of 8-hydroxyquinoline have demonstrated activity against a wide range of pathogens, including drug-resistant strains, making them promising candidates for the development of new antimicrobial and antifungal agents.^{[2][8][9]}

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various 8-hydroxyquinoline derivatives against a selection of bacterial and fungal strains. This data highlights the broad-spectrum activity and the potential for further development of these compounds.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

Compound/Derivative	Bacterium	MIC (µg/mL)	Reference
8-Hydroxyquinoline (8HQ)	Staphylococcus aureus	27.58 µM	[2][10]
8-Hydroxyquinoline (8HQ)	Enterococcus faecalis	27.58 µM	[2][10]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	Mycobacterium tuberculosis	0.1 µM	[11][12]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	Mycobacterium smegmatis	1.56 µM	[11][12]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	Methicillin-sensitive S. aureus (MSSA)	2.2 µM	[11][12]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)	Methicillin-resistant S. aureus (MRSA)	1.1 µM	[11][12]
8-O-prenyl derivative (QD-12)	Methicillin-resistant S. aureus (MRSA)	12.5 µM	[11]
5,7-dibromo-2-methylquinolin-8-ol	Staphylococcus aureus	6.25	[13]
8-hydroxyquinoline derivative (5)	Vibrio parahaemolyticus	10 ⁻⁶	[14]
8-hydroxyquinoline derivative (5)	Staphylococcus aureus	10 ⁻⁶	[14]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

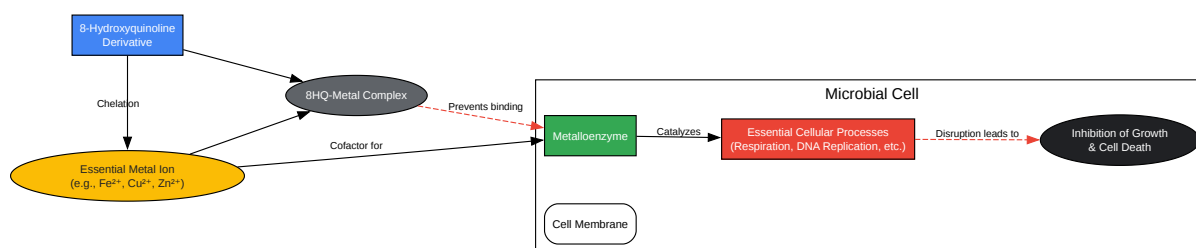
Compound/Derivative	Fungus	MIC (µg/mL)	Reference
Clioquinol	Candida spp.	0.031–2	[9][15]
8-Hydroxy-5-quinolinesulfonic acid	Candida spp.	1–512	[9][15]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	Candida spp.	2–1024	[9][15]
PH265	Candida auris	1	[8]
PH265	Candida haemulonii	1	[8]
PH265	Cryptococcus neoformans	0.5 - 1	[8]
PH276	Candida auris	8	[8]
PH276	Candida haemulonii	8	[8]
PH276	Cryptococcus neoformans	0.5 - 4	[8]
Compound 5h	Candida albicans	4	[16]
Compound 5h	Dermatophytes	4	[16]
8-Hydroxyquinoline (8HQ)	Candida albicans	27.58 µM	[2][10]

Mechanism of Action: Metal Ion Chelation and Disruption of Homeostasis

The primary mechanism of antimicrobial and antifungal action of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, particularly divalent cations like iron (Fe^{2+}), copper (Cu^{2+}), and zinc (Zn^{2+}). [1][4][5][6] These metal ions are vital cofactors for

numerous microbial enzymes involved in critical cellular processes such as respiration, DNA replication, and signal transduction.

By forming stable complexes with these metal ions, 8-hydroxyquinoline derivatives effectively sequester them from the microbial cells, leading to a state of metal ion starvation. This disruption of metal homeostasis inhibits the activity of metalloenzymes, ultimately leading to the cessation of growth and, in some instances, cell death. Furthermore, some 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting the intracellular metal ion balance.[5]



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Mechanism of 8-Hydroxyquinoline Action.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of the antimicrobial and antifungal properties of 8-hydroxyquinoline derivatives. The following are methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

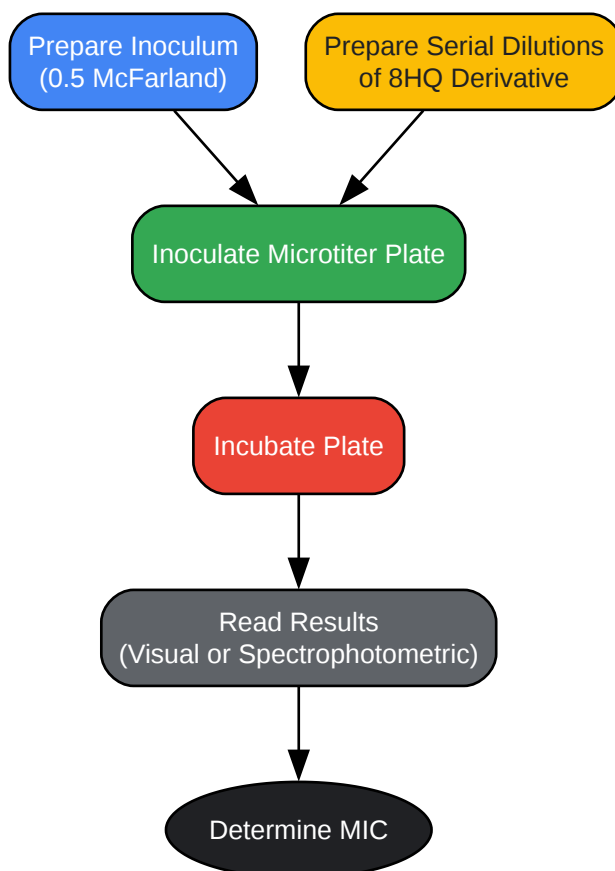
Materials:

- 96-well U-bottom microtiter plates
- Test 8-hydroxyquinoline derivative
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Preparation of Inoculum:
 - From a fresh culture, suspend several colonies in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for fungi).
 - Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Compound Dilutions:
 - Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

- Inoculation:
 - Add 100 μL of the prepared inoculum to each well containing 100 μL of the diluted compound, resulting in a final volume of 200 μL .
 - Include a positive control (inoculum without the compound) and a negative control (broth medium only).
- Incubation:
 - Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours for bacteria or 24-48 hours for fungi.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.



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Workflow for MIC Determination.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of 8-hydroxyquinoline derivatives to prevent the formation of microbial biofilms.

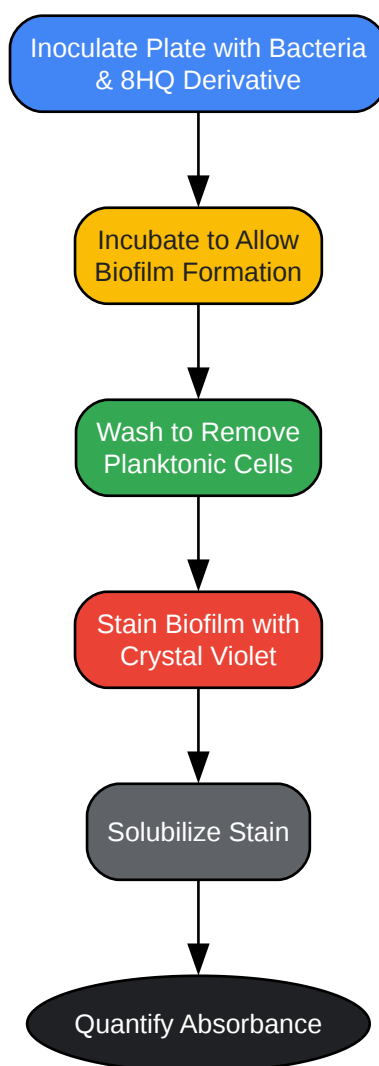
Materials:

- 96-well flat-bottom microtiter plates
- Test 8-hydroxyquinoline derivative
- Bacterial or fungal strains
- Appropriate growth medium
- Crystal Violet solution (0.1%)
- Ethanol (95%) or other suitable solvent
- Microplate reader

Procedure:

- Preparation of Inoculum and Compound Dilutions:
 - Follow steps 1 and 2 from the MIC determination protocol.
- Biofilm Formation:
 - Add 100 μ L of the prepared inoculum and 100 μ L of the diluted compound to the wells of a flat-bottom 96-well plate.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

- Washing:
 - Gently discard the planktonic cells from the wells.
 - Wash the wells three times with sterile PBS to remove non-adherent cells.
- Staining:
 - Add 150 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
- Solubilization and Quantification:
 - Discard the crystal violet solution and wash the wells again with PBS.
 - Add 200 μ L of 95% ethanol to each well to solubilize the stained biofilm.
 - Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.



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Workflow for Biofilm Inhibition Assay.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of 8-hydroxyquinoline derivatives against mammalian cell lines.

Materials:

- Mammalian cell line (e.g., HeLa, HEK293)
- 96-well flat-bottom microtiter plates

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test 8-hydroxyquinoline derivative
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the 8-hydroxyquinoline derivative in the cell culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the diluted compound.
 - Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
- Incubation:
 - Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- Formazan Solubilization:

- Remove the medium containing MTT and add 150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- Quantification:
 - Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

8-hydroxyquinoline and its derivatives have demonstrated significant potential as a valuable scaffold for the development of novel antimicrobial and antifungal agents.^{[1][3][9]} Their unique mechanism of action, centered on metal ion chelation, offers a promising strategy to combat a wide range of pathogens, including those resistant to existing therapies. The data and protocols presented in this application note provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Further research focusing on structure-activity relationships, formulation development, and in vivo efficacy studies will be crucial in translating the promise of 8-hydroxyquinoline derivatives into clinically effective treatments.

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